![molecular formula C18H20ClFN2O B2725946 1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol CAS No. 400075-50-5](/img/structure/B2725946.png)
1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol, commonly known as CPF-PPE, is a novel compound with potential applications in scientific research. CPF-PPE is a small molecule that has been studied for its potential use as a drug, a biochemical tool, and a research reagent.
Applications De Recherche Scientifique
Chemical Synthesis and Optimization
- The compound has been utilized in chemical synthesis processes. For instance, a study by Wang Jin-peng (2013) focused on the preparation of a similar compound from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, optimizing technological parameters such as raw material ratio, reaction time, and temperature (Wang Jin-peng, 2013).
Biological and Pharmacological Studies
- Research by Hakobyan et al. (2020) explored the antitumor activity of piperazine-based tertiary amino alcohols and their dihydrochlorides, which include compounds structurally similar to the one . These compounds demonstrated an effect on tumor DNA methylation processes in vitro (Hakobyan et al., 2020).
Molecular and Electronic Properties
- The study of molecular structures, vibrational wavenumbers, and electronic properties of similar compounds has been a subject of research, as seen in a study by Najiya et al. (2014), which focused on the synthesis and characterization of a compound involving 4-chlorophenyl and 4-fluorophenyl groups (Najiya et al., 2014).
Solvent-Polarity and Fluorescence Studies
- A study by Gauci and Magri (2022) investigated compounds with a piperazine receptor for their fluorescent logic gate properties in various solvents, demonstrating the versatility of piperazine-based compounds in material science (Gauci & Magri, 2022).
Solubility and Thermodynamics
- Research on the solubility thermodynamics of similar compounds, like the work by Volkova et al. (2020), provides insights into the pharmacologically relevant properties, including solubility in different solvents and thermodynamic parameters (Volkova et al., 2020).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O/c19-15-7-5-14(6-8-15)18(23)13-21-9-11-22(12-10-21)17-4-2-1-3-16(17)20/h1-8,18,23H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNKSWRGKIDWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=C(C=C2)Cl)O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



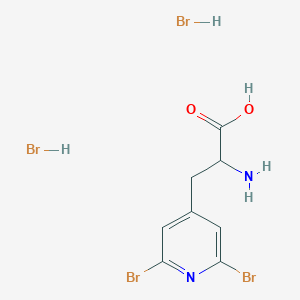
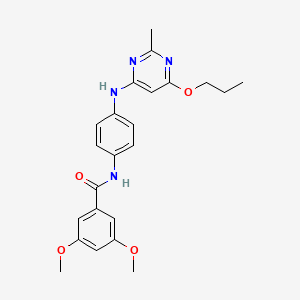
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2725870.png)
![2-Imino-6,6-dimethoxy-2lambda6-thiaspiro[3.3]heptane 2-oxide](/img/structure/B2725871.png)
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2725874.png)
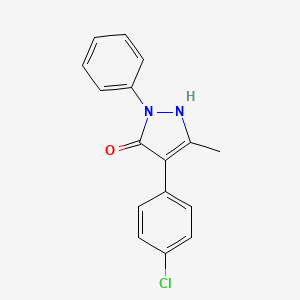

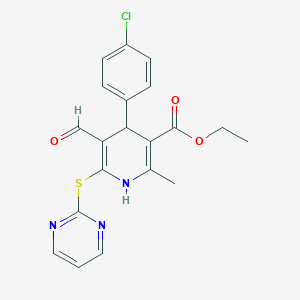
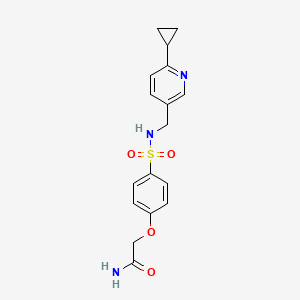
![2-[(4-Fluorophenyl)methyl]-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2725880.png)
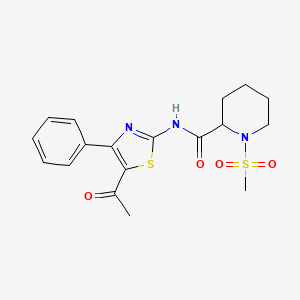
![N-[2-(3-Methylphenoxy)cyclohexyl]but-2-ynamide](/img/structure/B2725885.png)